molecular formula C22H18FNO3S B3983138 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide

Cat. No. B3983138
M. Wt: 395.4 g/mol
InChI Key: YMTPUHQUPCPSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide, also known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DBZ belongs to the class of compounds called benzamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide is primarily through the inhibition of the Notch signaling pathway. Notch signaling is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant activation of the Notch pathway has been implicated in the development and progression of several diseases, including cancer. This compound inhibits the Notch pathway by binding to the Notch receptor and preventing its activation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been found to inhibit cell proliferation, induce apoptosis, and suppress tumor growth. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In diabetes research, this compound has been found to stimulate insulin production and improve glucose tolerance.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide in lab experiments is its specificity for the Notch signaling pathway. This compound selectively targets the Notch receptor and does not affect other signaling pathways, making it a valuable tool for studying the role of the Notch pathway in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide research. In cancer research, this compound could be further investigated as a potential therapeutic agent for various types of cancer. In Alzheimer's disease research, this compound could be studied in combination with other compounds to improve its efficacy. In diabetes research, this compound could be used as a tool to study the role of the Notch pathway in insulin production and glucose tolerance. Additionally, further research could be conducted to improve the solubility of this compound and develop more effective delivery methods.
Conclusion
This compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its specificity for the Notch signaling pathway makes it a valuable tool for studying the role of this pathway in disease development and progression. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop more effective delivery methods.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the Notch signaling pathway, which plays a critical role in the development and progression of several types of cancer. This compound has also been investigated as a potential therapeutic agent for Alzheimer's disease, as it has been shown to improve cognitive function in animal models. In diabetes research, this compound has been found to stimulate the production of insulin and improve glucose tolerance.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)methylsulfanyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO3S/c23-16-7-5-15(6-8-16)14-28-21-4-2-1-3-18(21)22(25)24-17-9-10-19-20(13-17)27-12-11-26-19/h1-10,13H,11-12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTPUHQUPCPSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide

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